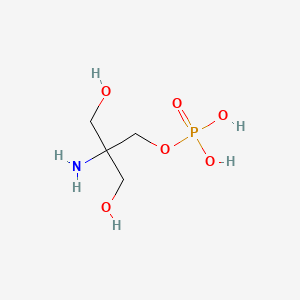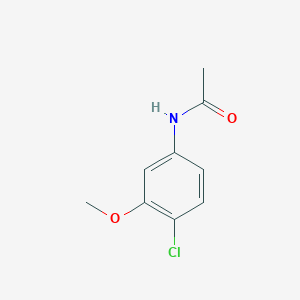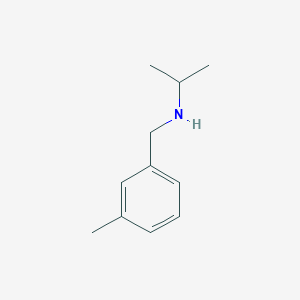
1-(2-Chloroethyl)-3-methylbenzene
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-methylbenzene, also known as 1-chloro-2-methylbenzene, is a colorless, volatile, flammable liquid with a sweet odor. It is used in the synthesis of various organic compounds, as an intermediate in the production of synthetic fragrances, and as a solvent. It is also used as a fuel additive, a preservative, and a pesticide. This compound has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.
Applications De Recherche Scientifique
Synthesis and Antileukemic Activity
A study by Siwy et al. (2006) explored the synthesis of a new series of 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives, which include units bearing 2-chloroethylamine. These compounds were tested for their in vitro cytotoxic activity against a panel of cancer cell lines, showing antiproliferative activity within the international criterion for synthetic agents. This research highlights the potential of 1-(2-Chloroethyl)-3-methylbenzene derivatives in antileukemic applications and cancer therapy. Siwy et al., 2006.
Radical and Anionic Polymerization Mechanisms
Hontis et al. (1999) conducted experiments to clarify the polymerization mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound related to 1-(2-Chloroethyl)-3-methylbenzene. The study concluded that both radical and anionic mechanisms occur, leading to the formation of high and low molecular weight polymer fractions. This work provides insights into the synthesis processes of polymeric materials, which could have various industrial applications. Hontis et al., 1999.
Electrochemical Reduction and Synthesis
Du and Peters (2010) investigated the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. Their work demonstrates the synthesis of 1-nitro-2-vinylbenzene and 1H-indole as principal products, offering a novel electrosynthetic route for these compounds. This research has implications for the development of new synthetic methodologies in organic chemistry. Du & Peters, 2010.
Mécanisme D'action
Target of Action
1-(2-Chloroethyl)-3-methylbenzene, also known as Mechlorethamine, is an antineoplastic agent used to treat various types of cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . It primarily targets DNA, causing severe gastrointestinal and bone marrow damage .
Mode of Action
Mechlorethamine works by three different mechanisms :
Biochemical Pathways
Mechlorethamine affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis. Consistent with their elevated levels in cancer, they have been shown to mediate tumor promotion and progression .
Pharmacokinetics
The plasma pharmacokinetics of 1-(2-Chloroethyl)-3-methylbenzene were determined in ambulatory rats and in patients receiving chemotherapy in Phase 1 and II studies . The drug exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .
Result of Action
The result of the action of 1-(2-Chloroethyl)-3-methylbenzene is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the elimination of the cancer.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMKQUZCDYESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617740 | |
| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39199-36-5 | |
| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




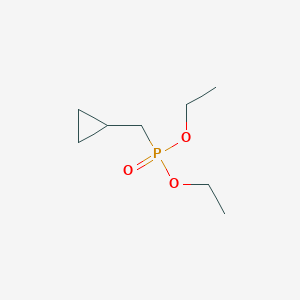

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
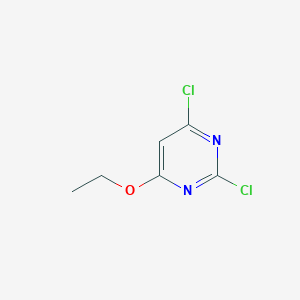
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)


